Diarylcomosol III

Description

Properties

IUPAC Name |

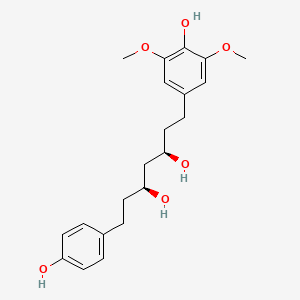

(3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXSPXNGOVDNO-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diarylcomosol III: An In-depth Technical Guide on the Mechanism of Action in Melanogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylcomosol III, a diarylheptanoid isolated from the rhizomes of Curcuma comosa, has been identified as an inhibitor of melanogenesis. This technical guide provides a comprehensive overview of its core mechanism of action, drawing from direct evidence and mechanistic insights from closely related diarylheptanoids. The primary mode of action is believed to be the downregulation of key melanogenic enzymes and the master transcriptional regulator, Microphthalmia-associated transcription factor (MITF). This guide details the putative signaling pathways, summarizes relevant quantitative data, provides established experimental protocols for investigation, and includes visualizations to facilitate a deeper understanding of this compound as a potential therapeutic agent for hyperpigmentation disorders.

Introduction

Melanogenesis is the physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, its overproduction can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation. The search for effective and safe inhibitors of melanogenesis is a significant focus in dermatology and cosmetology. Natural products are a rich source of such agents, with diarylheptanoids from the Curcuma genus showing particular promise. This compound, isolated from Curcuma comosa, has been demonstrated to inhibit melanin production in B16 melanoma cells[1][2]. This document serves as a technical resource, elucidating the molecular mechanisms that underpin the anti-melanogenic activity of this compound.

Core Mechanism of Action: Inhibition of Melanogenesis

The primary mechanism of action of this compound in inhibiting melanogenesis is hypothesized to be the suppression of the expression of key enzymes and transcription factors involved in the melanin synthesis cascade. This is based on studies of diarylheptanoid-rich extracts from Curcuma species which have shown a reduction in the protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the master regulator of melanogenesis, MITF[3].

Putative Signaling Pathway

The anti-melanogenic effect of this compound is likely initiated by its influence on upstream signaling pathways that regulate MITF expression. A plausible pathway involves the modulation of the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade, a central pathway in melanogenesis.

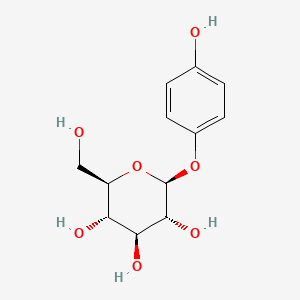

Caption: Putative signaling pathway for this compound-mediated inhibition of melanogenesis.

Quantitative Data

| Compound | Assay | Cell Line | IC50 Value | Reference Compound | Reference IC50 |

| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | Melanin Synthesis Inhibition | B16 4A5 Melanoma | 0.36 µM | Arbutin | 174 µM |

Table 1: Inhibitory Concentration (IC50) of a potent diarylheptanoid from Curcuma comosa on melanogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-melanogenic activity of this compound.

Cell Culture and Viability Assay

-

Objective: To determine the non-toxic concentration range of this compound on B16 melanoma cells.

-

Protocol:

-

Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Caption: Workflow for determining cell viability.

Melanin Content Assay

-

Objective: To quantify the inhibitory effect of this compound on melanin production.

-

Protocol:

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

After 24 hours, treat the cells with non-toxic concentrations of this compound in the presence of a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH).

-

Incubate for 48-72 hours.

-

Wash the cells with PBS and lyse them in 1N NaOH.

-

Heat the lysates at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.

-

Tyrosinase Activity Assay

-

Objective: To determine if this compound directly inhibits tyrosinase enzyme activity.

-

Protocol:

-

Cellular Tyrosinase Activity:

-

Prepare cell lysates from B16F10 cells treated with this compound as described in the melanin content assay.

-

Incubate the cell lysates with L-DOPA (3,4-dihydroxy-L-phenylalanine) solution.

-

Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm over time.

-

-

Mushroom Tyrosinase Activity (Cell-free):

-

In a 96-well plate, combine mushroom tyrosinase enzyme, L-tyrosine or L-DOPA as a substrate, and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Monitor the absorbance at 475 nm to measure the rate of the enzymatic reaction.

-

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the protein expression of key melanogenic factors.

-

Protocol:

-

Treat B16F10 cells with this compound for 24-48 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

-

Caption: Workflow for Western Blot analysis.

Conclusion

This compound, a natural compound from Curcuma comosa, demonstrates significant potential as a melanogenesis inhibitor. The available evidence strongly suggests that its mechanism of action involves the downregulation of the master regulator MITF and key melanogenic enzymes, likely through the modulation of the cAMP/PKA signaling pathway. Further research is warranted to precisely elucidate the molecular targets of this compound and to obtain specific quantitative data on its efficacy and safety, which will be crucial for its development as a therapeutic or cosmetic agent for hyperpigmentation disorders. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

- 1. Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells - 百度学术 [a.xueshu.baidu.com]

- 3. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Diarylcomosol III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of Diarylcomosol III, a diarylheptanoid isolated from the rhizomes of Curcuma comosa. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining the chemical structure of this natural product.

Spectroscopic and Physicochemical Data

The structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C21H28O6 |

| Molecular Weight | 376.44 |

| CAS Number | 1452487-93-2 |

| Appearance | Oil |

Table 1: Physicochemical Properties of this compound [1]

While specific NMR and mass spectrometry data for this compound are not publicly available in the searched literature, Certificates of Analysis from various suppliers confirm that the NMR data are "consistent with the structure."[1][2] The structural determination would have relied on detailed 1D and 2D NMR experiments, as is standard for novel natural products.

Experimental Protocols

The elucidation of the structure of this compound involved a systematic workflow, beginning with the extraction of the compound from its natural source, followed by purification and spectroscopic analysis.

Isolation and Purification

This compound is a diarylheptanoid that can be isolated from the dried rhizomes of Curcuma comosa. The general procedure for isolating diarylheptanoids from C. comosa involves the following steps:

-

Extraction: The dried and powdered rhizomes are typically extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography, often using silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Structure Determination

The definitive structure of this compound would have been determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition, allowing for the deduction of the molecular formula (C21H28O6).[1]

-

1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating the types of functional groups present.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Visualizations

The following diagrams illustrate the experimental workflow for the structure elucidation of this compound and its chemical structure.

References

Diarylcomosol III: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and detailed isolation procedures for Diarylcomosol III, a diarylheptanoid of interest for its biological activities. The document outlines the primary plant source, presents a step-by-step experimental protocol for its extraction and purification, summarizes key analytical data, and illustrates its role in relevant biological pathways.

Natural Source

This compound is a natural compound that has been successfully isolated from the rhizomes of Curcuma comosa Roxb[1]. This plant, belonging to the Zingiberaceae (ginger) family, is cultivated in Thailand and is utilized in traditional Thai medicine[1][2]. The dried rhizomes of C. comosa are the specific plant part used for the extraction of this compound and other related diarylheptanoids[1][2].

| Parameter | Description | Reference |

| Genus | Curcuma | [1] |

| Species | comosa | [1] |

| Family | Zingiberaceae | [1] |

| Common Name | Wan Chak Mot Luk | [3] |

| Plant Part Used | Rhizomes (dried) | [1][2] |

| Geographic Origin | Thailand | [1] |

Isolation and Purification of this compound

The isolation of this compound from Curcuma comosa rhizomes is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established procedures for diarylheptanoids from this source.

Experimental Protocols

2.1.1 Preparation of Plant Material Dried rhizomes of Curcuma comosa are pulverized into a coarse powder to increase the surface area for efficient extraction[2][3].

2.1.2 Solvent Extraction

-

The powdered rhizomes are extracted with methanol (MeOH) at room temperature. The process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction[2].

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract[2].

2.1.3 Chromatographic Purification The crude methanolic extract is subjected to a series of column chromatography steps to separate the complex mixture of compounds.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc)[3]. For example, a gradient from 100% n-hexane to 100% EtOAc can be used[3].

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Fine Purification (Sephadex LH-20 and HPLC):

-

Fractions containing this compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

-

The final purification is achieved using High-Performance Liquid Chromatography (HPLC), often on a C18 column with a gradient elution system, such as water (containing a small percentage of acetic acid, e.g., 0.5%) and acetonitrile[2].

-

The entire isolation workflow can be visualized in the diagram below.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated based on comprehensive spectroscopic analysis. Key characterization data are summarized below.

| Property | Data | Reference |

| Molecular Formula | C19H20O5 | [1] |

| Molecular Weight | 328.36 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Optical Rotation | [α]D24 +5.0 (c 0.1, MeOH) | [1] |

| UV (MeOH) λmax (log ε) | 225 (4.13), 281 (3.73) nm | [1] |

| ¹H NMR (500 MHz, CD₃OD) | δ: 6.99 (2H, d, J = 8.6 Hz), 6.72 (2H, d, J = 8.6 Hz), 6.68 (1H, d, J = 1.6 Hz), 6.64 (1H, d, J = 8.0 Hz), 6.52 (1H, dd, J = 8.0, 1.6 Hz), 6.09 (1H, d, J = 15.9 Hz), 5.91 (1H, dt, J = 15.9, 6.8 Hz), 3.99 (1H, m), 3.82 (3H, s), 2.70 (2H, m), 1.76 (2H, m) | [1] |

| ¹³C NMR (125 MHz, CD₃OD) | δ: 159.4, 149.2, 146.4, 134.1, 132.0, 131.0, 130.6 (x2), 122.1, 116.5 (x2), 116.4, 113.3, 71.3, 56.4, 39.4, 32.5 | [1] |

| Mass Spectrometry | HR-FAB-MS m/z: 329.1391 [M+H]⁺ (Calcd. for C₁₉H₂₁O₅, 329.1389) | [1] |

Biological Activity and Signaling Pathway

This compound, along with other diarylheptanoids from C. comosa, has been identified as an inhibitor of melanogenesis.[1] Overproduction of melanin leads to hyperpigmentation disorders, and inhibitors of this process are of great interest in dermatology and cosmetology.

The primary mechanism for melanogenesis involves the α-Melanocyte-Stimulating Hormone (α-MSH) binding to the Melanocortin 1 Receptor (MC1R) on melanocytes. This interaction activates a downstream signaling cascade that increases the expression of key enzymes responsible for melanin synthesis, most notably tyrosinase.

The signaling pathway is as follows:

-

Activation: α-MSH binds to MC1R.

-

Second Messenger: This activates Adenylyl Cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Kinase Activation: cAMP activates Protein Kinase A (PKA).

-

Transcription Factor Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).

-

Master Regulator Expression: Phosphorylated CREB moves to the nucleus and promotes the transcription of Microphthalmia-associated Transcription Factor (MITF).

-

Enzyme Expression: MITF is the master transcriptional regulator of melanogenesis, inducing the expression of tyrosinase (TYR), Tyrosinase-Related Protein 1 (TRP1), and Tyrosinase-Related Protein 2 (TRP2).

-

Melanin Synthesis: These enzymes catalyze the conversion of L-tyrosine into melanin.

Diarylheptanoids, including this compound, exert their inhibitory effect by targeting this pathway, leading to a reduction in tyrosinase expression and activity, and consequently, a decrease in melanin production.[1]

The diagram below illustrates the melanogenesis signaling pathway and the inhibitory action of this compound.

References

Diarylcomosol III: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylcomosol III, a diarylheptanoid isolated from the rhizomes of Curcuma comosa, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-melanogenic, potential anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to facilitate further research and development. While specific quantitative data for this compound is still emerging, this guide leverages available information on closely related diarylheptanoids from Curcuma comosa to provide a foundational understanding of its biological potential.

Introduction

Curcuma comosa Roxb., a member of the Zingiberaceae family, is a plant with a history of use in traditional Thai medicine.[1] Phytochemical investigations of its rhizomes have led to the isolation of several diarylheptanoids, including the novel compound this compound.[2] Diarylheptanoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide focuses on the screening of this compound for its biological activities, providing a framework for its evaluation as a potential therapeutic agent.

Anti-Melanogenic Activity

This compound has been identified as an inhibitor of melanogenesis.[2] Melanin synthesis is a complex process primarily regulated by the enzyme tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders.

Quantitative Data

While a specific IC50 value for this compound's melanogenesis inhibition is not yet published, a study on diarylheptanoids from Curcuma comosa identified a structurally related compound, (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, which exhibited potent melanogenesis inhibitory activity in theophylline-stimulated B16 melanoma 4A5 cells.[2]

| Compound | Cell Line | Stimulant | IC50 (µM) | Cytotoxicity | Reference |

| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | B16 Melanoma 4A5 | Theophylline | 0.36 | Not cytotoxic at active concentrations | [2] |

| Arbutin (Reference) | B16 Melanoma 4A5 | Theophylline | 174 | Not cytotoxic | [2] |

Experimental Protocol: Melanogenesis Assay in B16 Melanoma Cells

This protocol outlines the methodology to assess the inhibitory effect of this compound on melanin production in B16 melanoma cells.

Materials:

-

B16 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Theophylline

-

This compound (and other test compounds)

-

L-DOPA

-

Phosphate-buffered saline (PBS)

-

Sodium hydroxide (NaOH)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture B16 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., arbutin) in the presence of a melanogenesis stimulant like theophylline (1 mM) for 72 hours.

-

Melanin Content Measurement:

-

Wash the cells with PBS.

-

Lyse the cells with 1 N NaOH containing 10% DMSO.

-

Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

-

The melanin content is normalized to the total protein content.

-

-

Tyrosinase Activity Assay:

-

Wash the cells with PBS and lyse them with a buffer containing Triton X-100.

-

Centrifuge the lysate and collect the supernatant.

-

Incubate the supernatant with L-DOPA at 37°C.

-

Measure the formation of dopachrome by reading the absorbance at 475 nm.

-

The tyrosinase activity is expressed as a percentage of the control.

-

Implicated Signaling Pathway: cAMP/PKA/CREB Pathway

Theophylline, a phosphodiesterase inhibitor, increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), leading to the upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase.[3] this compound likely exerts its anti-melanogenic effect by interfering with this pathway.

Anticancer Activity (Potential)

While direct studies on the anticancer activity of this compound are not yet available, other diarylheptanoids isolated from Curcuma comosa have demonstrated cytotoxic effects against cancer cell lines.[4]

Quantitative Data (for a related Diarylheptanoid)

A study on diarylheptanoids from Curcuma comosa reported the cytotoxic activity of 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene against the HL-60 human leukemia cell line.[4]

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene | HL-60 | MTT Assay | 25.5 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7, A549)

-

RPMI-1640 or DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Signaling Pathways for Investigation

The anticancer effects of natural compounds are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival, such as the MAPK and NF-κB pathways.

Anti-inflammatory Activity (Potential)

Several diarylheptanoids from Curcuma comosa have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Quantitative Data (for related Diarylheptanoids)

A study reported the inhibitory effects of various diarylheptanoids from Curcuma comosa on NO production.[5]

| Compound | Cell Line | Stimulant | IC50 (µM) for NO Inhibition | Reference |

| Diarylheptanoid 1a and 1b mixture | RAW 264.7 | LPS | 8.9 | [5] |

| Diarylheptanoid 14 | RAW 264.7 | LPS | 10.2 | [5] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the anti-inflammatory activity of this compound by quantifying the inhibition of NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a standard curve.

-

-

Cell Viability: Perform an MTT assay on the remaining cells to assess cytotoxicity.

Implicated Signaling Pathways: NF-κB and MAPK Pathways

LPS stimulation of macrophages activates the NF-κB and MAPK signaling pathways, leading to the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), which produces NO. Diarylheptanoids may exert their anti-inflammatory effects by inhibiting these pathways.

Conclusion and Future Directions

This compound, a natural product from Curcuma comosa, demonstrates significant potential as a therapeutic agent, particularly in the realm of dermatology for its anti-melanogenic properties. The preliminary data on related diarylheptanoids also suggest promising avenues for investigation into its anticancer and anti-inflammatory activities. Future research should focus on:

-

Determining the specific IC50 values of this compound for melanogenesis inhibition, cytotoxicity against a panel of cancer cell lines, and inhibition of inflammatory markers.

-

Elucidating the precise molecular mechanisms of action by investigating its effects on the MAPK, NF-κB, and CREB signaling pathways through techniques like Western blotting and reporter gene assays.

-

Conducting in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models of hyperpigmentation, cancer, and inflammation.

This technical guide provides a solid foundation for researchers to build upon, paving the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethylstilbestrol enhances melanogenesis via cAMP-PKA-mediating up-regulation of tyrosinase and MITF in mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and Antiproliferative Effects of Diarylheptanoids Isolated from Curcuma comosa Rhizomes on Leukaemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Diarylcomosol III: A Technical Guide to Its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylcomosol III is a diarylheptanoid, a class of natural products that has garnered significant interest for its diverse pharmacological activities. Isolated from the rhizomes of Curcuma comosa, a plant used in traditional Thai medicine, this compound has been primarily investigated for its effects on melanogenesis. This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and associated experimental methodologies for this compound, aimed at facilitating further research and development.

Physicochemical Properties

While a complete experimental profile of this compound's physicochemical properties is not extensively documented in publicly available literature, the following information has been established.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₆ | [1] |

| Molecular Weight | 376.449 g/mol | [1] |

| CAS Number | 1452487-93-2 | [1] |

| IUPAC Name | (3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol | N/A |

| SMILES | COC1=CC(CCC(O)CC(O)CCCC2=CC=C(O)C=C2)=CC(OC)=C1O | N/A |

| Melting Point | Not reported in available literature. | |

| Boiling Point | Not reported in available literature. | |

| Solubility | Not reported in available literature. One supplier notes they can provide solutions to improve water-solubility.[1] | |

| pKa | Not reported in available literature. |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of melanogenesis.[2] Additionally, crude extracts of Curcuma comosa and other isolated diarylheptanoids exhibit anti-inflammatory and estrogenic activities, suggesting that this compound may also possess these properties.

Inhibition of Melanogenesis

This compound has been shown to inhibit melanin synthesis in B16 melanoma cells.[2] The proposed mechanism for this activity involves the modulation of key enzymes and transcription factors in the melanogenesis signaling pathway.

The production of melanin is a complex process regulated by the microphthalmia-associated transcription factor (MITF), which in turn controls the expression of crucial melanogenic enzymes such as tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). Many natural compounds that inhibit melanogenesis act by downregulating the expression or activity of these components.

Caption: Proposed mechanism of melanogenesis inhibition by this compound.

Potential Anti-Inflammatory and Estrogenic Activities

While direct studies on this compound are limited, related diarylheptanoids from Curcuma comosa have demonstrated anti-inflammatory and estrogenic effects. The anti-inflammatory activity is often associated with the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.[3][4] The estrogenic effects of some diarylheptanoids are mediated through estrogen receptors, suggesting a potential role in hormone-related signaling.[5][6]

Experimental Protocols

Melanogenesis Inhibition Assay in B16 Melanoma Cells

This protocol outlines the general steps to assess the inhibitory effect of this compound on melanin production in a cell-based model.

Caption: Workflow for melanogenesis inhibition assay.

Detailed Steps:

-

Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Treatment: Cells are seeded in multi-well plates and, after adherence, treated with varying concentrations of this compound. A positive control for melanogenesis stimulation, such as α-melanocyte-stimulating hormone (α-MSH), is often added.[7]

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for melanin production.[8]

-

Cell Lysis and Melanin Quantification: After incubation, the cells are washed and lysed. The melanin content in the cell lysates is quantified by measuring the absorbance at approximately 405 nm using a spectrophotometer.[1]

-

Data Analysis: The percentage of melanin inhibition is calculated relative to the stimulated, untreated control. The half-maximal inhibitory concentration (IC₅₀) value is then determined.

Tyrosinase Activity Assay

This assay determines if this compound directly inhibits the activity of tyrosinase, the key enzyme in melanogenesis.

References

- 1. scielo.br [scielo.br]

- 2. benchchem.com [benchchem.com]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 4. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]

Diarylcomosol III: A Technical Review of a Novel Melanogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on Diarylcomosol III, a diarylheptanoid isolated from the rhizomes of Curcuma comosa. This document summarizes its biological activity, specifically its effects on melanogenesis, and provides detailed experimental protocols based on the available research.

Core Findings on this compound

This compound is a natural compound that has been investigated for its potential to inhibit the production of melanin. Research indicates that it is one of several diarylheptanoids isolated from Curcuma comosa with observed effects in cellular models of melanogenesis.

Quantitative Data on a Structurally Related Compound

While specific quantitative data for this compound's inhibitory activity on melanogenesis, such as an IC50 value, has not been reported in the primary literature, the seminal study by Matsumoto and colleagues in 2013 highlighted the potent activity of a structurally similar diarylheptanoid isolated from the same plant source.[1] This provides a valuable benchmark for the potential efficacy of this class of compounds.

| Compound | IC50 (Melanogenesis Inhibition) | Cell Line | Notes |

| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | 0.36 µM | B16 Melanoma | Significantly more potent than the reference compound, arbutin (IC50 = 174 µM).[1] |

Experimental Protocols

The following sections detail the experimental methodologies employed in the key study investigating this compound.

Isolation and Purification of this compound

The isolation of this compound from the dried rhizomes of Curcuma comosa involves a multi-step extraction and chromatographic process.

Caption: Isolation workflow for this compound.

The process begins with the extraction of dried rhizomes of Curcuma comosa with methanol. The resulting methanolic extract is then partitioned to obtain an ethyl acetate-soluble fraction. This fraction is subjected to a series of chromatographic separations, including silica gel column chromatography and octadecylsilyl (ODS) silica gel column chromatography. The final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.

Melanogenesis Inhibition Assay in B16 Melanoma Cells

The inhibitory effect of this compound on melanin production was assessed using murine B16 melanoma 4A5 cells, a standard model for studying melanogenesis.

Caption: Experimental workflow for the melanogenesis inhibition assay.

The assay involves the following steps:

-

Cell Culture: Murine B16 melanoma 4A5 cells are cultured in a suitable medium.

-

Stimulation: Melanogenesis is induced in the cells by stimulation with theophylline.

-

Treatment: The stimulated cells are then treated with varying concentrations of the test compounds, including this compound.

-

Incubation: The cells are incubated for a specific period to allow for melanin production.

-

Measurement of Melanin Content: The amount of melanin produced by the cells is quantified.

-

Cell Viability: A concurrent cell viability assay is performed to ensure that the observed inhibition of melanogenesis is not due to cytotoxicity.

Postulated Signaling Pathway in Melanogenesis Inhibition

While the precise molecular targets of this compound have not been fully elucidated, the general mechanism of action for melanogenesis inhibitors often involves the modulation of key signaling pathways that regulate the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. Diarylheptanoids may exert their effects by influencing pathways such as the mitogen-activated protein kinase (MAPK) and Wnt/β-catenin signaling cascades, which are known to be involved in the regulation of melanogenesis.

Caption: Hypothesized mechanism of melanogenesis inhibition by diarylheptanoids.

Further research is required to pinpoint the specific molecular interactions of this compound within these or other relevant signaling pathways to fully understand its mechanism of action.

References

Diarylcomosol III and its Role in the Melanogenesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various pigmentary disorders, including hyperpigmentation. Consequently, there is a significant scientific and commercial interest in identifying and characterizing novel inhibitors of melanogenesis. Diarylheptanoids, a class of natural compounds, have emerged as promising candidates. This technical guide focuses on Diarylcomosol III, a diarylheptanoid isolated from Curcuma comosa, and its inhibitory effects on the melanogenesis pathway. While direct detailed studies on this compound are limited, this document consolidates the available data and extrapolates potential mechanisms of action based on studies of structurally related compounds, particularly other diarylheptanoids. This guide provides a comprehensive overview of the current understanding, quantitative data, experimental methodologies, and the putative signaling pathways involved.

Introduction to Melanogenesis

Melanogenesis occurs within specialized organelles called melanosomes in melanocytes. The process is primarily regulated by the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin polymers. Two main types of melanin are produced: the brown-black eumelanin and the yellow-red pheomelanin. The microphthalmia-associated transcription factor (MITF) is considered the master regulator of melanogenesis, controlling the expression of key melanogenic enzymes including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[1]. Several signaling pathways converge on MITF to regulate its expression and activity, including the cyclic adenosine monophosphate (cAMP)-dependent pathway and the mitogen-activated protein kinase (MAPK) pathway[2].

This compound: A Novel Diarylheptanoid

This compound is a diarylheptanoid isolated from the rhizomes of Curcuma comosa[3]. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. Several compounds in this class have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-melanogenic effects.

Quantitative Data on the Inhibitory Effects of Diarylheptanoids

Studies on the methanolic extract of Curcuma comosa have demonstrated its inhibitory effect on melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells[3]. From this extract, diarylcomosols I-III were isolated, along with other known diarylheptanoids. While the specific IC50 value for this compound is not detailed in the available literature, a structurally related diarylheptanoid from the same extract, (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, exhibited potent melanogenesis inhibitory activity. A comparison of its efficacy with the commonly used skin-lightening agent, arbutin, is presented below.

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | B16 Melanoma 4A5 | Theophylline | 0.36 | Arbutin | 174 |

Table 1: Inhibitory concentration (IC50) of a diarylheptanoid from Curcuma comosa on melanogenesis.[3]

Putative Mechanism of Action and Signaling Pathway

Based on studies of other diarylheptanoids like curcumin, this compound is likely to exert its anti-melanogenic effects by modulating key signaling pathways that regulate MITF expression and tyrosinase activity. The proposed mechanism involves the inhibition of the cAMP/PKA/CREB pathway and potential modulation of the MAPK/ERK pathway.

Inhibition of the cAMP/PKA/CREB Signaling Pathway

Stimulation of melanocytes by agents like α-melanocyte-stimulating hormone (α-MSH) or theophylline leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to the promoter of the MITF gene, upregulating its transcription. By inhibiting this cascade, diarylheptanoids can effectively reduce the expression of MITF and its downstream targets, tyrosinase, TRP-1, and TRP-2, leading to decreased melanin synthesis.

References

- 1. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of signaling pathways inhibitors of melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Diarylcomosol III: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylcomosol III, a diarylheptanoid isolated from the rhizomes of Curcuma comosa, belongs to a class of natural compounds recognized for their anti-inflammatory potential.[1] The rhizome of Curcuma comosa has a history of use in traditional medicine for its aromatic stomachic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of diarylheptanoids from Curcuma comosa, with a focus on the available data and experimental methodologies relevant to understanding the potential of this compound as an anti-inflammatory agent.

Quantitative Data on Anti-inflammatory Activity

| Compound (from Curcuma comosa) | IC50 for NO Inhibition (µM) |

| Diarylheptanoid 1 | > 100 |

| Diarylheptanoid 2 | > 100 |

| Diarylheptanoid 3 | 24.8 |

| Diarylheptanoid 4 | 22.5 |

| Diarylheptanoid 5 | 18.6 |

Note: The specific structures for Diarylheptanoids 1-5 were reported in the source literature but are not detailed here. This table illustrates the range of activities observed for compounds structurally related to this compound.

Another key indicator of anti-inflammatory activity is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. A diarylheptanoid from Curcuma comosa, identified as ASPP 092, has been shown to reduce the expression of COX-2 in inflammatory models.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the methodology to assess the inhibitory effect of a test compound, such as this compound, on the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[1]

2. Compound Treatment and Stimulation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Pre-treat the adherent RAW 264.7 cells with various concentrations of this compound for 2 hours.[1]

-

Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.[1][2]

3. Measurement of Nitrite Concentration (Griess Assay):

-

After the incubation period, collect the cell culture supernatant.

-

Nitrite, a stable metabolite of NO, is measured using the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).[2]

-

Mix 100 µL of the supernatant with 100 µL of the Griess reagent in a 96-well plate.[2]

-

Incubate the mixture at room temperature for 10-30 minutes.[1][2]

-

Measure the absorbance at 540 nm using a microplate reader.[1][2]

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

4. Data Analysis:

-

The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Western Blot Analysis for COX-2 Expression

This protocol describes the detection and quantification of COX-2 protein expression in cell lysates, a key marker of inflammation.

1. Cell Lysis and Protein Extraction:

-

After treating cells (e.g., RAW 264.7 macrophages) with the test compound and/or an inflammatory stimulus, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensity using densitometry software. The expression of a housekeeping protein (e.g., β-actin or GAPDH) should also be measured as a loading control to normalize the COX-2 expression levels.

Signaling Pathways

The anti-inflammatory effects of many natural compounds, including diarylheptanoids, are often mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated in the regulation of inflammatory responses are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including iNOS (the enzyme responsible for NO production) and COX-2. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby preventing the expression of these inflammatory enzymes.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. LPS can activate these MAPK pathways, which in turn can activate transcription factors, such as AP-1, that also contribute to the expression of pro-inflammatory genes like iNOS and COX-2. The anti-inflammatory activity of some natural compounds has been attributed to their ability to inhibit the phosphorylation and activation of MAPKs. Therefore, it is a strong possibility that this compound may also exert its effects through the modulation of one or more of these MAPK pathways.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a novel compound like this compound.

Caption: General workflow for assessing anti-inflammatory potential.

Conclusion

This compound, as a member of the diarylheptanoid family from Curcuma comosa, holds promise as a potential anti-inflammatory agent. While direct experimental evidence for this compound is currently limited in the public domain, the data from structurally related compounds strongly suggest that it is likely to inhibit the production of key inflammatory mediators such as nitric oxide and COX-2. The underlying mechanisms are probably linked to the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the anti-inflammatory properties of this compound and its potential therapeutic applications. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety profile.

References

Diarylcomosol III in Curcuma comosa Extract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma comosa Roxb., a plant belonging to the Zingiberaceae family, is a traditional medicinal herb in Thailand, where it is used for its anti-inflammatory and estrogenic-like properties.[1][2] The rhizomes of this plant are a rich source of bioactive compounds, particularly diarylheptanoids. Among these, diarylcomosol III, a recently identified diarylheptanoid, has garnered scientific interest. This technical guide provides a comprehensive overview of this compound, summarizing its isolation from Curcuma comosa extract, its known biological activities, and the underlying signaling pathways. Detailed experimental protocols for key assays and quantitative data for related compounds are presented to facilitate further research and drug development efforts.

Introduction

Curcuma comosa has a long history of use in traditional Thai medicine, primarily for women's health issues.[1] Scientific investigations have revealed that the therapeutic effects of C. comosa are largely attributable to its rich content of diarylheptanoids.[2] These compounds are characterized by a C7 heptane chain flanked by two aryl groups. In 2013, a study on the methanolic extract of C. comosa rhizomes led to the isolation and identification of three new diarylheptanoids, named diarylcomosol I, II, and III.[3] This guide focuses specifically on this compound, providing a detailed resource for researchers interested in its potential pharmacological applications.

Chemical Structure

The chemical structure of this compound is a key determinant of its biological activity. While the exact structure is elucidated in specialized chemical literature, it belongs to the broader class of diarylheptanoids found in Curcuma species.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is limited in publicly available literature, research on closely related diarylheptanoids from Curcuma comosa provides valuable insights into its potential activities.

Inhibition of Melanogenesis

Extracts of Curcuma comosa have been shown to inhibit melanogenesis.[3] While a specific IC50 value for this compound is not reported, a related diarylheptanoid, (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, exhibited potent melanogenesis inhibitory activity.[3] This suggests that this compound may also contribute to the skin-lightening properties of the extract.

Estrogenic Activity

Diarylheptanoids from Curcuma comosa are known to possess phytoestrogenic properties.[1] Studies have shown that these compounds can exert estrogenic effects, which require metabolic activation.[1] The estrogenic activity of these compounds is believed to be mediated through estrogen receptors.

Anti-inflammatory Activity

Diarylheptanoids from Curcuma comosa have demonstrated anti-inflammatory effects. One study on a phenolic diarylheptanoid, ASPP 092, showed that it could suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Another diarylheptanoid, 1,7-diphenyl-(6E)-6-hepten-3-ol (DPHP), was found to alleviate ulcerative colitis in a mouse model by inhibiting the JNK/NF-κB pathway.[4]

Table 1: Quantitative Data for Bioactive Compounds from Curcuma comosa

| Compound | Biological Activity | Assay System | IC50 / EC50 / Relative Potency | Reference |

| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | Melanogenesis Inhibition | Theophylline-stimulated murine B16 melanoma 4A5 cells | IC50 = 0.36 μM | [3] |

| Arbutin (Reference Compound) | Melanogenesis Inhibition | Theophylline-stimulated murine B16 melanoma 4A5 cells | IC50 = 174 μM | [3] |

| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | Estrogenic Activity | Yeast recombinant system with human estrogen receptor alpha | 4% relative potency to 17β-estradiol | [1] |

Signaling Pathways

Recent studies on diarylheptanoids from Curcuma comosa have begun to elucidate the molecular mechanisms underlying their biological effects.

MAPK/ERK, PI3K/Akt, and STAT5 Signaling

A study on the diarylheptanoid ASPP 049 from C. comosa demonstrated its ability to enhance erythropoiesis by modulating the STAT5, MAPK/ERK, and PI3K/AKT pathways.[3] This suggests a role for these compounds in cell proliferation, differentiation, and survival.

JNK/NF-κB and AMPK/Nrf2 Signaling

The anti-inflammatory effects of the diarylheptanoid DPHP have been linked to the inhibition of the JNK/NF-κB pathway and the activation of the AMPK/Nrf2 antioxidant response pathway.[4]

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and biological evaluation of this compound, based on methodologies reported for related compounds from Curcuma comosa.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of diarylheptanoids from C. comosa rhizomes.

References

- 1. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Erythropoiesis by a Phytoestrogen Diarylheptanoid from Curcuma comosa [mdpi.com]

- 4. scite.ai [scite.ai]

Diarylcomosol III: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylcomosol III is a diarylheptanoid, a class of plant secondary metabolites, isolated from the rhizomes of Curcuma comosa. This plant has a history of use in traditional medicine for its aromatic stomachic and anti-inflammatory properties. Recent scientific investigations have begun to elucidate the pharmacological activities of diarylheptanoids, including this compound, revealing their potential as therapeutic agents. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-melanogenic and anti-inflammatory activities. The information presented herein is intended to support further research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic potential of this compound and related diarylheptanoids from Curcuma comosa appears to be centered around two key areas: inhibition of melanogenesis and anti-inflammatory effects.

Inhibition of Melanogenesis

Overproduction of melanin can lead to hyperpigmentation disorders. This compound and its analogues have been identified as inhibitors of melanogenesis.

Mechanism of Action: The proposed mechanism for the anti-melanogenic effect of diarylheptanoids involves the downregulation of key enzymes and transcription factors in the melanin synthesis pathway. The central enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanogenesis. The expression of tyrosinase is primarily regulated by the Microphthalmia-associated transcription factor (MITF). The activity of MITF is, in turn, controlled by the cAMP/PKA/CREB signaling pathway. It is hypothesized that this compound and related compounds interfere with this pathway, leading to reduced tyrosinase expression and subsequent inhibition of melanin production.

Signaling Pathway for Melanogenesis Inhibition:

Caption: Proposed mechanism of melanogenesis inhibition by this compound.

Anti-inflammatory Activity

While direct studies on this compound are limited, other diarylheptanoids from Curcuma comosa have demonstrated significant anti-inflammatory effects. These compounds are believed to exert their action through the modulation of key inflammatory signaling pathways.

Mechanism of Action: The anti-inflammatory properties of these compounds are linked to the inhibition of the JNK/NF-κB pathway and the activation of the AMPK/Nrf2 pathway. The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines and enzymes like COX-2. By inhibiting this pathway, diarylheptanoids can reduce the inflammatory response. Concurrently, activation of the Nrf2 pathway leads to the expression of antioxidant enzymes, which help to mitigate oxidative stress, a key component of inflammation.

Signaling Pathways in Anti-inflammatory Action:

Caption: Anti-inflammatory signaling pathways modulated by diarylheptanoids.

Quantitative Data

The inhibitory effects of diarylheptanoids on melanogenesis have been quantified in in vitro studies. The following table summarizes the available data for compounds isolated from Curcuma comosa.

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | Melanogenesis Inhibition | B16 Melanoma 4A5 | 0.36 | |

| Arbutin (Reference Compound) | Melanogenesis Inhibition | B16 Melanoma 4A5 | 174 |

Note: While Diarylcomosol I, II, and III were isolated in the cited study, the quantitative data for melanogenesis inhibition was reported for the more potent analogue, (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of diarylheptanoids' anti-melanogenic effects.

Cell Culture

-

Cell Line: Murine B16 melanoma 4A5 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanogenesis Inhibition Assay

This assay measures the effect of a test compound on melanin production in B16 melanoma cells.

-

Workflow Diagram:

Caption: Experimental workflow for the melanogenesis inhibition assay.

-

Protocol:

-

Seed B16 melanoma cells in 24-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of the test compound and a melanogenesis stimulator (e.g., theophylline).

-

Incubate the cells for 72 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with 1 M NaOH.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content is expressed as a percentage of the control (cells treated with the stimulator alone).

-

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed inhibition of melanogenesis is not due to cytotoxicity of the test compound.

-

Protocol:

-

Seed B16 melanoma cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of the test compound.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control.

-

Tyrosinase Activity Assay

This assay measures the direct effect of a compound on the activity of the tyrosinase enzyme.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and the test compound.

-

Initiate the reaction by adding mushroom tyrosinase.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

The enzyme activity is calculated from the rate of dopachrome formation and is expressed as a percentage of the control (reaction without the inhibitor).

-

Conclusion and Future Directions

This compound, a natural product isolated from Curcuma comosa, and its related diarylheptanoids present promising scaffolds for the development of novel therapeutic agents. The primary identified therapeutic targets are associated with the inhibition of melanogenesis and anti-inflammatory responses. The mechanisms of action appear to involve the modulation of key signaling pathways such as the cAMP/PKA/CREB/MITF cascade in melanocytes and the JNK/NF-κB and AMPK/Nrf2 pathways in inflammatory conditions.

For drug development professionals, the potent anti-melanogenic activity of diarylheptanoid analogues suggests their potential application in dermatology for the treatment of hyperpigmentation disorders. The anti-inflammatory properties indicate a broader therapeutic potential for inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular targets and mechanisms of action of this compound.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

Evaluating the in vivo efficacy and safety of this compound and its derivatives in relevant animal models.

-

Investigating the pharmacokinetic and pharmacodynamic properties of these compounds to assess their drug-like potential.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound and related diarylheptanoids as novel therapeutic agents.

Diarylcomosol III Structure-Activity Relationship: A Deep Dive into Melanogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Diarylcomosol III and related diarylheptanoids isolated from Curcuma comosa. The focus of this document is on their potent inhibitory effects on melanogenesis, offering valuable insights for the development of novel depigmenting agents.

Core Findings: Diarylheptanoids as Potent Melanogenesis Inhibitors

A key study on diarylheptanoids extracted from the rhizomes of Curcuma comosa has identified a series of compounds with significant inhibitory activity on melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells. Among the isolated compounds, including the novel Diarylcomosols I-III, (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol demonstrated the most potent activity with a half-maximal inhibitory concentration (IC50) of 0.36 µM.[1] This potency is substantially higher than that of the well-known tyrosinase inhibitor, arbutin, which exhibited an IC50 of 174 µM in the same study.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for key diarylheptanoids and a reference compound, highlighting the structural features that influence their melanogenesis inhibitory activity.

| Compound Name | Chemical Structure | IC50 (µM) |

| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol |  | 0.36 |

| Arbutin (Reference Compound) |  | 174 |

| This compound | Data not available in the abstract |

Note: The IC50 value for this compound and other analogs from the primary study were not available in the public abstract. Access to the full publication is required for a complete quantitative analysis.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound and its analogs. These protocols are based on standard techniques for assessing melanogenesis and tyrosinase activity.

Melanogenesis Inhibition Assay in B16 Melanoma Cells

This assay quantifies the inhibitory effect of test compounds on melanin production in a melanoma cell line.

Cell Culture and Treatment:

-

Murine B16 melanoma 4A5 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) and a stimulator of melanogenesis, such as theophylline.

-

A positive control (e.g., arbutin) and a vehicle control are included in parallel.

-

The cells are incubated for a defined period (e.g., 72 hours).

Melanin Content Measurement:

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.

-

The melanin pellets are dissolved in a sodium hydroxide solution.

-

The absorbance of the dissolved melanin is measured spectrophotometrically at a specific wavelength (e.g., 475 nm).

-

The percentage of inhibition is calculated by comparing the melanin content in treated cells to that of the vehicle-treated control.

Tyrosinase Activity Assay

This enzymatic assay determines the direct inhibitory effect of compounds on tyrosinase, the key enzyme in melanin synthesis.

Assay Principle:

-

Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be quantified by measuring the absorbance at 475 nm.

-

The assay is performed in a 96-well plate.

-

Each well contains a buffered solution (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.

-

The reaction is initiated by the addition of L-DOPA.

-

The absorbance is measured at regular intervals to determine the reaction rate.

-

The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

Visualizing the SAR Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound.

Concluding Remarks

The diarylheptanoid scaffold, particularly as exemplified by this compound and its analogs from Curcuma comosa, represents a promising starting point for the development of novel and potent melanogenesis inhibitors. The remarkable activity of (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol underscores the importance of specific structural features for potent inhibition. Further investigation, including the elucidation of the precise mechanism of action and the acquisition of a complete quantitative SAR dataset, is warranted to fully exploit the therapeutic potential of this class of compounds for skin pigmentation disorders.

References

Diarylcomosol III: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylcomosol III, a diarylheptanoid isolated from the rhizomes of Curcuma comosa, has garnered interest for its potential therapeutic properties, including anti-inflammatory and melanogenesis-inhibiting activities. Molecular docking is a powerful computational technique that plays a crucial role in drug discovery by predicting the binding orientation and affinity of a small molecule, such as this compound, to a target protein. This in-depth technical guide provides a framework for conducting molecular docking studies on this compound, drawing upon methodologies and findings from related diarylheptanoids and other compounds derived from Curcuma species. While specific molecular docking data for this compound is not extensively available in the public domain, this guide offers a comprehensive overview of the potential targets, experimental protocols, and data interpretation based on analogous compounds.

Potential Molecular Targets for this compound

Based on the biological activities of other diarylheptanoids from Curcuma comosa and related curcuminoids, several protein targets can be hypothesized for molecular docking studies with this compound. These include proteins involved in inflammation, cancer, and hormonal regulation.

Table 1: Potential Protein Targets for this compound Molecular Docking Studies

| Target Protein | PDB ID | Rationale for Targeting | Reference Compound(s) |

| Cyclooxygenase-2 (COX-2) | 5IKR | Implicated in inflammation; inhibition is a key mechanism for anti-inflammatory drugs. | Diarylheptanoids |

| Estrogen Receptor Alpha (ERα) | 1ERE | Diarylheptanoids from Curcuma comosa have shown estrogenic activity.[1] | ASPP 049 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | A well-known target in cancer therapy; inhibited by curcumin and its analogs.[2] | Curcumin Derivatives |

| Nuclear Factor-kappa B (NF-κB) | 1NFK | A key regulator of the inflammatory response; targeted by various natural products.[2] | Curcumin Derivatives |

| P-glycoprotein (P-gp) | 4Q9H | Involved in multidrug resistance in cancer cells; modulated by diarylheptanoids.[3] | trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH) |

| Erythropoietin Receptor (EpoR) | 1EER | A target for enhancing erythropoiesis, a demonstrated effect of a C. comosa diarylheptanoid.[1] | ASPP 049 |

Experimental Protocols for Molecular Docking

The following section details a generalized methodology for performing molecular docking studies with this compound. This protocol is a composite based on standard practices and methods reported for similar compounds.

Preparation of the Protein Structure

-

Obtain Protein Crystal Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

-

Pre-processing:

-

Remove any co-crystallized ligands, water molecules, and non-essential ions from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atomic charges (e.g., Gasteiger charges).

-

This can be accomplished using software such as AutoDockTools, PyMOL, or Chimera.

-

Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software such as ChemDraw or Marvin Sketch.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This is typically done using molecular mechanics force fields (e.g., MMFF94).

-

Define Torsion Angles: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that guide the docking algorithm.

-